molecular formula C23H22N4O4 B2439067 N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251571-70-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2439067
CAS RN: 1251571-70-6
M. Wt: 418.453
InChI Key: RQZRSADROZEBJP-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-Inflammatory Activity

  • Compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide demonstrate potential anticancer and anti-inflammatory effects. Derivatives synthesized from benzothiazole linked by an acetamido bridge to tetrahydropyrimidine were evaluated for their in-vitro anticancer and anti-inflammatory activities. Some derivatives exhibited selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).

Anti-HIV Properties

  • Derivatives containing benzo[d][1,3]dioxol-5-yl units have been studied for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of compounds synthesized showed high activity against the wild-type HIV-1 strain, with some compounds exhibiting specific inhibition of HIV-1 reverse transcriptase RNA-dependent DNA polymerization activity (Li et al., 2020).

Apoptosis Induction

  • N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine, a compound related to this compound, has been identified as an apoptosis inducer. This compound, along with its derivatives, has shown potent apoptosis-inducing activity, primarily through the inhibition of tubulin polymerization, in various cancer cell lines (Kemnitzer et al., 2009).

Antioxidant Activity

  • Novel compounds derived from tetrahydropyrimidine, including those containing benzo[d][1,3]dioxol-5-yl units, have demonstrated antioxidant activities. These compounds were synthesized and characterized, showing promising antioxidant properties in various assays (Salem, Farhat, Errayes, & Madkour, 2015).

Antifolate Activity

  • Derivatives of tetrahydropyrido[4,3-d]pyrimidine, structurally related to this compound, have been studied for their antifolate activity. These compounds exhibited inhibitory effects on enzymes like dihydrofolate reductase and thymidylate synthase, suggesting potential as therapeutics in treating diseases involving folate metabolism (Rosowsky, Mota, & Queener, 1995).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-22(25-17-6-7-20-21(10-17)31-15-30-20)13-27-14-24-19-8-9-26(12-18(19)23(27)29)11-16-4-2-1-3-5-16/h1-7,10,14H,8-9,11-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZRSADROZEBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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